N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C14H13N3O2S4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.98906136 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Thiazolidinone derivatives have been extensively synthesized and characterized, highlighting their diverse biological activities. These compounds are prepared through various synthetic routes and characterized using spectroscopic methods, including NMR, IR, and mass spectrometry. The structural characterization is crucial for understanding the relationship between the chemical structure and biological activity (Zablotskaya et al., 2013; Ş. Küçükgüzel et al., 2013).
Biological Activities
- Anticancer and Antimicrobial Activities: Thiazolidinone derivatives exhibit significant anticancer and antimicrobial properties. These activities are attributed to their ability to interfere with various biological pathways, including those involved in cell proliferation and microbial growth (Incerti et al., 2018; Çıkla et al., 2013).
- Anti-inflammatory and Analgesic Properties: Some thiazolidinone derivatives are researched for their potential anti-inflammatory and analgesic effects, suggesting a promising application in treating conditions associated with inflammation and pain (Ş. Küçükgüzel et al., 2013).
Molecular Docking Studies
Molecular docking studies of thiazolidinone derivatives against various biological targets, such as matrix metalloproteinases (MMPs), have revealed their potential mechanism of action in inhibiting these enzymes, which play a significant role in tissue damage and inflammation (Incerti et al., 2018).
Potential for Drug Development
The diverse biological activities of thiazolidinone derivatives make them promising candidates for drug development, particularly in the fields of cancer, microbial infections, and inflammatory diseases. Their synthesis and biological evaluation are crucial steps in the drug discovery process, aiming to identify new therapeutic agents (Holota et al., 2019).
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S4/c18-11(16-13-15-4-7-22-13)3-5-17-12(19)10(23-14(17)20)8-9-2-1-6-21-9/h1-2,6,8H,3-5,7H2,(H,15,16,18)/b10-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWGEHWRUKTCZ-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=N1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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